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This document provides a comprehensive guide for researchers, scientists, and drug

development professionals on the enrollment of patients in the SWOG S2101 clinical trial. The

SWOG S2101 study, titled "Biomarker Stratified Cabozantinib (NSC#761968) and Nivolumab

(NSC#748726) (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in

Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by

Tumor Biomarkers – an immunoMATCH Pilot Study," is a phase II trial investigating the efficacy

of a combination immunotherapy in patients with advanced melanoma or squamous cell head

and neck cancer.[1][2][3]

Enrollment in this trial is contingent upon meeting specific eligibility criteria and follows a

structured protocol involving biomarker analysis to stratify patients. This guide outlines the

necessary steps and protocols to successfully identify and enroll eligible patients.

Patient Eligibility Criteria
Potential candidates for the S2101 trial must meet a stringent set of inclusion and exclusion

criteria. These are summarized below for both melanoma and head and neck squamous cell

carcinoma (HNSCC) cohorts.

Inclusion Criteria
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Criteria Melanoma
Head and Neck Squamous
Cell Carcinoma (HNSCC)

Histology

Histologically confirmed Stage

III or IV, unresectable,

recurrent, or metastatic non-

uveal melanoma.[4]

Histologically confirmed locally

recurrent and non-amendable

to curative therapy or

metastatic squamous cell

carcinoma.[4]

Primary Tumor Location Not Applicable

Oropharynx, oral cavity,

hypopharynx, or larynx.[4]

Nasopharynx or unknown

primary tumors are not eligible.

[4]

Prior Treatment

Documented progression

within 12 weeks after the last

dose of a PD-1 checkpoint

inhibitor-based therapy.[4]

Minimum of 6 weeks of prior

checkpoint inhibition.[4]

Documented progression

within 12 weeks after the last

dose of a PD-1 checkpoint

inhibitor-based therapy.[4]

Minimum of 6 weeks of prior

checkpoint inhibition.[4]

Disease Status Measurable disease.[4]

Measurable disease.[4] For

oropharyngeal cancer, HPV or

p16 status must be known.[4]

Age 18 years or older.[1] 18 years or older.[1]

General Exclusion Criteria
Patients with any of the following conditions are not eligible for the S2101 trial:

Active, uncontrolled infections requiring systemic therapy.[4]

Known human immunodeficiency virus (HIV) infection without anti-retroviral therapy or with a

detectable viral load.[4]

Chronic hepatitis B virus (HBV) or a history of hepatitis C virus (HCV) infection with a

detectable viral load.[4]
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History of hemoptysis or tumor bleeding within 90 days prior to registration.[5]

Tumors invading major vessels.[5]

Receipt of an organ allograft.[5]

Inadequate cardiac function.[4]

Enrollment Workflow
The patient enrollment process for the SWOG S2101 trial follows a multi-step workflow that

includes initial screening, registration, and biomarker analysis for stratification.

Initial Patient Screening Trial Registration Biomarker Analysis Treatment Assignment
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Exclusion Criteria

Review Medical History
Obtain Informed ConsentPatient is Eligible Step 1 Registration

(via SWOG System)
Collect Tumor Tissue

and Whole Blood
Submit Specimens via
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Initiate Treatment with
Cabozantinib and Nivolumab
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Figure 1. SWOG S2101 Patient Enrollment and Treatment Assignment Workflow.

Experimental Protocols
A core component of the S2101 trial is the stratification of patients based on two key

biomarkers: Tumor Mutational Burden (TMB) and a gene expression profile (GEP) for Tumor

Inflammation Score (TIS).[6]

Specimen Collection and Submission
Tissue Biopsy: A fresh tumor biopsy is required for biomarker analysis.[3] If an archival tissue

block is used, it must be accompanied by at least one H&E-stained slide and 20 unstained

slides.[5] Biopsy procedures should be minimally invasive.[5]

Blood Collection: Whole blood must be collected for germline genomic analysis.[5]
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Submission: Specimens are to be submitted via the SWOG Specimen Tracking System

within one day of Step 1 registration.

Biomarker Analysis Protocol
The central analysis of TMB and GEP is a key aspect of this trial. The goal is to evaluate the

feasibility of a 21-day or less turnaround time for these results.[6]
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Tumor Tissue Sample DNA/RNA Extraction

Whole Blood Sample

Whole Exome Sequencing (WES)
for TMB

Gene Expression Profiling (GEP)
for TIS

TMB Calculation

TIS Calculation
Assignment to Biomarker Cohorts:

- TMB-high/GEP-high
- TMB-high/GEP-low
- TMB-low/GEP-high
- TMB-low/GEP-low

Click to download full resolution via product page

Figure 2. Protocol for Biomarker Analysis and Patient Stratification.

Treatment Protocol
Patients enrolled in the study will receive a combination of cabozantinib and nivolumab.[1] The

study will assess the overall response rate (ORR), disease control rate (DCR), and overall

survival (OS) within each biomarker-defined subgroup.[6]

Clinical Trial Sites and Contact Information
The SWOG S2101 trial is being conducted at multiple sites across the United States. A

comprehensive list of locations can be found on the ClinicalTrials.gov website under the

identifier NCT05136196.[4] For general inquiries regarding the trial, researchers can refer to

the SWOG website or contact the National Cancer Institute. For site-specific enrollment

questions, it is recommended to contact the designated person at the respective clinical trial

location.
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Resource Contact Information/Identifier

ClinicalTrials.gov Identifier NCT05136196[1]

SWOG Protocol Number S2101[1]

General Information National Cancer Institute: 1-800-4-CANCER[1]

SWOG Contact for Protocol Questions --INVALID-LINK--[7]

SWOG Membership Inquiries --INVALID-LINK--[7]

This guide provides a detailed overview for enrolling patients in the SWOG S2101 trial. For the

most current and complete information, including any protocol amendments, researchers

should always refer to the official trial documentation on the SWOG and ClinicalTrials.gov

websites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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